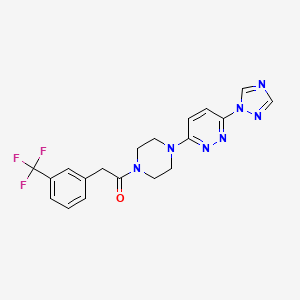

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H10FNO2S . It has a molecular weight of 215.24 . The IUPAC name for this compound is 4-fluoro-1-(methylsulfonyl)indoline . This compound is typically stored under refrigerated conditions .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is 1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole include a molecular weight of 215.24 and a molecular formula of C9H10FNO2S . The compound is typically stored under refrigerated conditions . Unfortunately, specific details such as boiling point and other physical properties were not available in the resources.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole and related compounds have been applied in enantioselective synthesis. For instance, in a study by Matsuzaki et al. (2013), the enantioselective addition of 1-fluoro-1,1-bis(phenylsulfonyl)methane (FBSM) to vinylogous imines from 2-arylindoles was achieved using chiral ammonium salts, highlighting the potential of these compounds in stereoselective organic synthesis (Matsuzaki et al., 2013).

Synthesis of Fluorinated Compounds

Prakash et al. (2010) developed a new protocol for synthesizing α-fluoro(disulfonyl)methane derivatives, including FBSM. This process is significant for preparing various fluoromethylated organic molecules, demonstrating the utility of 4-fluoro-1-methanesulfonyl-2,3-dihydroindole derivatives in synthesizing fluorine-containing compounds (Prakash et al., 2010).

Catalysis and Asymmetric Synthesis

A 2022 study by Bhosale et al. reported the use of chiral phosphoric acid (CPA) in catalyzing the asymmetric addition of α-fluoro(phenylsulfonyl)methane (FSM) derivatives to cyclic N-acyliminium, enabling the synthesis of compounds with contiguous quaternary stereocenters (Bhosale et al., 2022).

Fluorination Technology for Material Science

Kobayashi et al. (2003) utilized direct fluorination for materials relevant to lithium batteries. They successfully prepared 4-fluoro-1,3-dioxolan-2-one, which could be used as an additive in lithium-ion secondary batteries, showcasing another application of fluorination techniques involving 4-fluoro-1-methanesulfonyl-2,3-dihydroindole derivatives (Kobayashi et al., 2003).

Medicinal Chemistry and Drug Synthesis

Pesti et al. (2000) reported the synthesis of 2-fluoro-4-methylpyridine derivatives used in the production of cognition-enhancing drugs. This example highlights the role of such fluorinated compounds in the synthesis of pharmaceuticals (Pesti et al., 2000).

Propiedades

IUPAC Name |

4-fluoro-1-methylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGGEKFVGEJPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)